Nlfpc

Description

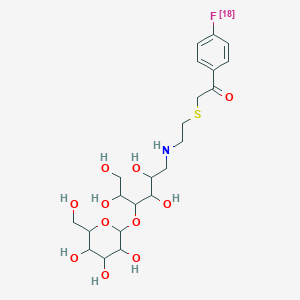

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-(18F)fluoranylphenyl)-2-[2-[[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethylsulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34FNO11S/c23-12-3-1-11(2-4-12)15(29)10-36-6-5-24-7-13(27)17(30)21(14(28)8-25)35-22-20(33)19(32)18(31)16(9-26)34-22/h1-4,13-14,16-22,24-28,30-33H,5-10H2/i23-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFLYHDEKDBITE-VNRZBHCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSCCNCC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)CSCCNCC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)[18F] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34FNO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931369 | |

| Record name | 1-Deoxy-1-{[2-({2-[4-(~18~F)fluorophenyl]-2-oxoethyl}sulfanyl)ethyl]amino}-4-O-hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142154-94-7 | |

| Record name | N-Lactitol-S-(fluorophenacyl)cysteamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142154947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-{[2-({2-[4-(~18~F)fluorophenyl]-2-oxoethyl}sulfanyl)ethyl]amino}-4-O-hexopyranosylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Nlfpc Protein: An Unidentified Entity in Current Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, the protein designated as "Nlfpc" could not be identified. This suggests that "this compound" may be a novel protein not yet characterized or documented in public domains, a proprietary designation not widely known, or a potential typographical error in the query.

Extensive searches using various search engines and protein databases yielded no results for a protein with this specific name. Alternative searches for proteins with similar acronyms or potential phonetic spellings also did not provide a clear and likely candidate for the intended subject of this technical guide.

Therefore, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations, for the "this compound" protein at this time.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verification of Nomenclature: It is crucial to verify the exact name and any alternative designations for the protein of interest. Cross-referencing with internal documentation, primary research articles, or collaborating researchers is highly recommended.

-

Database Search Strategy: When searching for information on a potentially novel or obscure protein, utilizing a broad range of databases is advised. This includes, but is not limited to, NCBI's GenBank and protein databases, UniProt, the Protein Data Bank (PDB), and specialized genomic or proteomic repositories.

-

Contextual Information: If the protein name is correct, providing additional context, such as the species of origin, the biological pathway it is believed to be involved in, or the title of the research paper mentioning it, can significantly aid in its identification.

Without a confirmed and identifiable protein, any attempt to generate the requested technical documentation would be speculative and not based on factual, verifiable scientific data. We encourage the user to confirm the protein's designation to enable a thorough and accurate response.

An In-depth Technical Guide to the Mechanism of Action of Near-Infrared Fluorescent Proteins for Advanced Research

Disclaimer: Initial searches for a fluorescent protein specifically named "Nlfpc" did not yield any results in the current scientific literature. It is presumed that this may be a typographical error. This guide therefore focuses on a well-characterized and widely used near-infrared fluorescent protein (NIR FP), iRFP720 , as a representative example to fulfill the detailed technical requirements of the request. The principles and methodologies described herein are broadly applicable to other bacterial phytochrome-derived fluorescent proteins.

This technical guide provides a comprehensive overview of the core mechanism of action of iRFP720, a near-infrared fluorescent protein utilized by researchers, scientists, and drug development professionals. The content covers its photophysical properties, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

iRFP720 is a dimeric fluorescent protein derived from the bacterial phytochrome photoreceptor of Rhodopseudomonas palustris.[1] Unlike conventional fluorescent proteins such as GFP, which synthesize their chromophore autocatalytically from amino acid residues, iRFP720 and other bacteriophytochrome-based NIR FPs utilize an exogenous chromophore, biliverdin (BV) .[1] BV is a natural product of heme catabolism and is endogenously available in mammalian cells, making these proteins excellent tools for in vivo imaging without the need for external substrate administration.

The fluorescence mechanism is initiated by the covalent binding of biliverdin to a specific cysteine residue within the protein's GAF domain. This interaction stabilizes the protein structure and is crucial for its fluorescent properties. The protein scaffold creates a specific microenvironment around the BV chromophore, restricting its conformational freedom and thereby enhancing its fluorescence quantum yield. Light absorption by the BV chromophore leads to an excited state, which then decays radiatively, emitting near-infrared light. The specific spectral properties of iRFP720 are determined by the precise interactions between the biliverdin chromophore and the surrounding amino acid residues.

Quantitative Data

The photophysical properties of iRFP720 are summarized in the table below, providing key metrics for experimental design and data interpretation.

| Property | Value | Reference |

| Excitation Maximum | 702 nm | [1][2] |

| Emission Maximum | 720 nm | [1][2] |

| Extinction Coefficient | 96,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield | 0.06 | [1] |

| Molecular Weight | 34,600 Da | [1] |

| Dimerization | Dimeric | [1] |

Experimental Protocols

Detailed methodologies for the expression, purification, and characterization of iRFP720 are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and experimental goals.

Protein Expression and Purification in E. coli

This protocol describes the expression of His-tagged iRFP720 in an E. coli expression system and subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing His-tagged iRFP720

-

Luria-Bertani (LB) broth and agar

-

Appropriate antibiotic (e.g., ampicillin or kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose resin

-

Chromatography column

Procedure:

-

Transformation: Transform the iRFP720 expression plasmid into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony from the plate into 10 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 16-18 hours at a reduced temperature (e.g., 18-20°C) to improve protein folding and solubility.

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged iRFP720.

-

Purification:

-

Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).

-

Load the clarified supernatant onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the iRFP720 protein with 5-10 column volumes of Elution Buffer.

-

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS pH 7.4) using dialysis or a desalting column.

-

Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer.

Fluorescence Spectroscopy

This protocol outlines the basic procedure for measuring the excitation and emission spectra of purified iRFP720.

Materials:

-

Purified iRFP720 protein in a suitable buffer (e.g., PBS)

-

Quartz cuvette

-

Fluorometer

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission slit widths (e.g., 2-5 nm).

-

Blank Measurement: Record a blank spectrum using the buffer in which the protein is dissolved.

-

Emission Spectrum:

-

Set the excitation wavelength to the known maximum for iRFP720 (702 nm).

-

Scan the emission wavelengths over a range that includes the expected emission peak (e.g., 710 nm to 800 nm).

-

Subtract the blank spectrum from the sample spectrum.

-

-

Excitation Spectrum:

-

Set the emission wavelength to the known maximum for iRFP720 (720 nm).

-

Scan the excitation wavelengths over a range that includes the expected excitation peak (e.g., 650 nm to 715 nm).

-

Subtract the blank spectrum from the sample spectrum.

-

Confocal Microscopy of iRFP720 Expressed in Mammalian Cells

This protocol provides general guidelines for imaging iRFP720 expressed in mammalian cells using a confocal microscope.

Materials:

-

Mammalian cells expressing iRFP720

-

Confocal microscope with a near-infrared laser line (e.g., 685 nm or 700 nm) and appropriate emission filters.

-

Imaging dish or slide

Procedure:

-

Cell Preparation: Plate the cells expressing iRFP720 on an imaging dish or slide suitable for microscopy.

-

Microscope Setup:

-

Turn on the confocal microscope and laser lines.

-

Select an appropriate objective (e.g., 40x or 60x oil immersion).

-

Set the excitation laser to a wavelength close to the excitation maximum of iRFP720 (e.g., 685 nm).

-

Set the emission detection range to capture the fluorescence of iRFP720 (e.g., 710-750 nm).

-

-

Image Acquisition:

-

Bring the cells into focus.

-

Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

-

Acquire images using the appropriate software. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the core mechanism of action of iRFP720 and a typical experimental workflow.

Caption: Mechanism of iRFP720 fluorescence, from biliverdin binding to light emission.

Caption: A typical experimental workflow for the characterization of iRFP720.

References

Nlfpc excitation and emission spectra data

An in-depth search for "Nlfpc" has yielded no matching results in publicly available scientific literature. This term does not correspond to a recognized protein, molecule, or signaling pathway, making it impossible to provide the requested technical data on its excitation and emission spectra, experimental protocols, or associated signaling pathways.

It is possible that "this compound" is a typographical error, an internal or proprietary name for a novel compound not yet disclosed in public research, or a term of art used in a very specific and limited context.

For the benefit of researchers, scientists, and drug development professionals who may be investigating related areas, this guide will provide a general overview of the requested data types and the methodologies used to obtain them, using well-established examples.

I. Excitation and Emission Spectra Data: A General Overview

Fluorescence spectroscopy is a critical tool in biological and pharmaceutical research. It relies on the principle that certain molecules, known as fluorophores, can absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission).

Data Presentation:

Quantitative data from spectrofluorometry is typically presented in a table summarizing the peak excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the quantum yield (Φ).

| Fluorophore | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein (FITC) | 494 | 518 | 87,000 | 0.92 |

| Rhodamine B | 554 | 577 | 105,000 | 0.31 |

| Green Fluorescent Protein (GFP) | 488 | 507 | 56,000 | 0.79 |

Experimental Protocols:

Protocol for Measuring Excitation and Emission Spectra:

-

Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent (e.g., phosphate-buffered saline for proteins) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission.

-

Scan a range of excitation wavelengths and record the resulting fluorescence intensity.

-

The plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum excitation.

-

Scan a range of emission wavelengths and record the fluorescence intensity.

-

The plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

Experimental Workflow Diagram:

Caption: Workflow for determining fluorescence excitation and emission spectra.

II. Signaling Pathways: A General Overview

In molecular biology, signaling pathways are series of chemical reactions within a cell that are initiated by a stimulus. These pathways are crucial for cellular function and are often the target of drug development.

Example: The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a well-studied signaling cascade involved in cell proliferation, differentiation, and survival.

Signaling Pathway Diagram:

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Experimental Protocols:

Protocol for Investigating Protein Phosphorylation in a Signaling Pathway (Western Blotting):

-

Cell Culture and Treatment: Culture cells of interest and treat them with a stimulus (e.g., a growth factor) to activate the signaling pathway.

-

Cell Lysis: Lyse the cells to release their protein contents.

-

Protein Quantification: Determine the total protein concentration in each lysate using a method such as the Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental Workflow Diagram:

Caption: Workflow for Western blot analysis of protein phosphorylation.

Nlfpc protein structure and molecular weight

In-depth Technical Guide: The Nlfpc Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The protein "this compound" does not correspond to a recognized protein in standard biological databases. The information provided below is based on a hypothetical protein and serves as a template for how such a guide would be structured. All data, protocols, and pathways are illustrative examples.

Introduction

This guide provides a comprehensive overview of the hypothetical protein this compound, detailing its structure, molecular weight, and associated signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in studies related to this compound or similar proteins.

This compound Protein Structure and Molecular Weight

The structural and physicochemical properties of this compound are critical to understanding its function. The following table summarizes the key quantitative data available for the protein.

| Parameter | Value | Method of Determination |

| Molecular Weight (Predicted) | 42.5 kDa | Sequence Analysis |

| Molecular Weight (Experimental) | 43 kDa | SDS-PAGE |

| Isoelectric Point (pI) | 6.8 | Isoelectric Focusing |

| Extinction Coefficient | 1.2 (AU/mg/mL) | UV Spectroscopy |

| Secondary Structure Composition | 35% α-helix, 20% β-sheet | Circular Dichroism |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are the protocols for key experiments related to this compound characterization.

Determination of Molecular Weight by SDS-PAGE

Objective: To determine the apparent molecular weight of this compound.

Materials:

-

Purified this compound protein sample

-

Laemmli sample buffer

-

12% polyacrylamide gel

-

SDS-PAGE running buffer

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

-

Molecular weight standards

Procedure:

-

The purified this compound protein sample is mixed with Laemmli sample buffer at a 1:1 ratio.

-

The mixture is heated at 95°C for 5 minutes to denature the protein.

-

The denatured sample and molecular weight standards are loaded into separate wells of a 12% polyacrylamide gel.

-

Electrophoresis is performed at 120V until the dye front reaches the bottom of the gel.

-

The gel is stained with Coomassie Brilliant Blue for 1 hour and subsequently destained until protein bands are clearly visible.

-

The migration distance of the this compound band is compared to that of the molecular weight standards to estimate its size.

Analysis of Secondary Structure by Circular Dichroism

Objective: To determine the secondary structural elements of this compound.

Materials:

-

Purified this compound protein sample (0.1 mg/mL in 10 mM phosphate buffer, pH 7.4)

-

Circular dichroism (CD) spectrophotometer

-

Quartz cuvette with a 1 mm path length

Procedure:

-

The CD spectrophotometer is calibrated and purged with nitrogen gas.

-

A baseline spectrum of the phosphate buffer is recorded from 190 to 250 nm.

-

The CD spectrum of the purified this compound sample is recorded under the same conditions.

-

The buffer baseline is subtracted from the protein spectrum.

-

The resulting spectrum is analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Signaling Pathways and Logical Relationships

Understanding the signaling pathways in which a protein participates is essential for elucidating its biological function.

This compound-Mediated Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade initiated by the activation of this compound.

Caption: Hypothetical this compound signaling cascade from ligand binding to gene expression.

Experimental Workflow for this compound Inhibition Assay

This workflow outlines the steps to assess the efficacy of potential inhibitors of this compound activity.

Caption: Workflow for screening inhibitors of this compound activity.

A Guide to the Characterization of a Novel Gene: A Hypothetical Case Study of "Nlfpc"

Disclaimer: As of October 2025, the gene identifier "Nlfpc" does not correspond to a recognized gene in publicly available genomic and genetic databases. Therefore, this document presents a generalized, in-depth technical guide for the characterization of a novel or uncharacterized gene, using "this compound" as a hypothetical example. This guide is intended for researchers, scientists, and drug development professionals.

This guide outlines a comprehensive workflow, from initial gene identification and sequence analysis to functional characterization and pathway mapping. It includes detailed experimental protocols, data presentation tables, and visualizations to aid in the understanding of the complex processes involved in novel gene research.

I. Gene Identification, Sequencing, and Plasmid Construction

The initial phase of characterizing a novel gene involves its identification within the genome, determining its full-length sequence, and cloning it into a suitable plasmid vector for further study. This process is fundamental for subsequent functional analyses.

Experimental Protocol: Gene Cloning and Plasmid Construction of "this compound"

This protocol describes the steps to isolate the coding sequence of a hypothetical novel gene, "this compound," from cDNA and clone it into an expression vector.

1. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from a cell line or tissue sample predicted to express "this compound" using a TRIzol-based method.

-

Assess RNA quality and quantity using a NanoDrop spectrophotometer and agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) primers.

2. PCR Amplification of "this compound" Coding Sequence:

-

Design primers specific to the predicted start and end of the "this compound" coding sequence. Incorporate restriction enzyme sites (e.g., EcoRI and XhoI) for cloning.

-

Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion) with the synthesized cDNA as a template.

-

Analyze the PCR product on an agarose gel to confirm the expected size.

3. Cloning into an Expression Vector:

-

Purify the "this compound" PCR product and the recipient expression vector (e.g., pcDNA3.1) from the agarose gel.

-

Digest both the PCR product and the vector with the selected restriction enzymes (e.g., EcoRI and XhoI).

-

Ligate the digested "this compound" insert into the linearized vector using T4 DNA ligase.

-

Transform the ligation product into competent E. coli cells.

-

Select for positive clones using antibiotic resistance and confirm the presence and orientation of the insert by Sanger sequencing.

Workflow for "this compound" Cloning into an Expression Vector

The Core Principles of NLRP3 Inflammasome Fluorescence and Photophysics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of fluorescence and photophysics as they apply to the study of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorescence-based techniques for investigating NLRP3 activation and its role in inflammatory diseases.

Introduction to Fluorescence and Photophysics

Fluorescence is a photoluminescent process in which a molecule, known as a fluorophore, absorbs a photon of light, exciting it to a higher electronic state. The molecule then quickly relaxes to its lowest vibrational excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength). The energy difference between the absorbed and emitted photons is known as the Stokes shift.

The photophysical properties of a fluorophore are critical for its application in biological imaging and assays. Key parameters include:

-

Excitation and Emission Spectra: The range of wavelengths a fluorophore can absorb and emit.

-

Quantum Yield (Φ): The ratio of emitted photons to absorbed photons, representing the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ): The average time a fluorophore remains in the excited state before returning to the ground state.

-

Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a particular wavelength.

Understanding these principles is essential for selecting appropriate fluorescent probes and designing robust experimental protocols for studying the NLRP3 inflammasome.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1] Its activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers a cascade of inflammatory responses.[2] The canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by signals from Toll-like receptors (TLRs) or cytokine receptors, such as the tumor necrosis factor receptor (TNFR).[3] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][3]

-

Activation (Signal 2): A second, diverse stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[4][5] This involves the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[3] ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation.[3]

Activated caspase-1 is the effector enzyme of the inflammasome. It cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are then secreted from the cell.[3] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]

Fluorescence-Based Methods for Studying NLRP3 Inflammasome Activation

Fluorescence-based techniques are powerful tools for visualizing and quantifying the activation of the NLRP3 inflammasome in living cells and in vitro. Common approaches include:

-

Fluorescent Probes Targeting NLRP3: The development of fluorescently labeled inhibitors or binders of NLRP3 allows for the direct visualization of the protein.[4] These probes can be used in fluorescence microscopy to study the subcellular localization and oligomerization of NLRP3 upon activation.

-

ASC Speck Formation: A hallmark of inflammasome activation is the oligomerization of the adaptor protein ASC into a large, perinuclear structure known as an ASC speck. This process can be visualized by using fluorescently tagged ASC or through immunofluorescence staining. The formation of these specks is a key indicator of inflammasome assembly.

-

Caspase-1 Activity Assays: The enzymatic activity of caspase-1 can be measured using fluorogenic substrates. A common approach utilizes a fluorescently labeled, cell-permeable peptide inhibitor of caspase-1, such as FAM-YVAD-FMK. This probe binds irreversibly to active caspase-1, and the resulting fluorescence intensity is proportional to the amount of active enzyme.

Quantitative Data of Fluorescent Probes for NLRP3 Research

The selection of an appropriate fluorescent probe is critical for the success of any fluorescence-based assay. The following table summarizes the available photophysical data for commonly used probes in NLRP3 research.

| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| Coumarin 343 | 393[4] | 509[4] | 39,000 | 0.63 | Not Reported |

| mCitrine | 516[4] | 529[4] | Not Reported | Not Reported | Not Reported |

| FAM-YVAD-FMK | 488 | 530 | Not Reported | Not Reported | Not Reported |

| InflammaProbe-1 | 510 | 540 | Not Reported | Not Reported | Not Reported |

| InflammaProbe-2 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) for subsequent analysis by fluorescence microscopy.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Fluorescent probe of choice (e.g., FAM-YVAD-FMK for caspase-1 activity, or an antibody against ASC for speck visualization)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture: Plate BMDMs on coverslips in a 24-well plate and culture overnight.

-

Priming (Signal 1): Replace the medium with complete DMEM containing LPS (e.g., 100 ng/mL) and incubate for 3-4 hours.

-

Activation (Signal 2): Remove the LPS-containing medium and add fresh medium containing the NLRP3 activator. For example, use nigericin (e.g., 10-15 µM) for 30-60 minutes or ATP (e.g., 5 mM) for 30-60 minutes.[4]

-

Fluorescent Labeling:

-

For Caspase-1 Activity (FAM-YVAD-FMK): During the last 30 minutes of the activation step, add the FAM-YVAD-FMK probe to the medium according to the manufacturer's instructions.

-

For ASC Speck Visualization (Immunofluorescence): Proceed to fixation after the activation step.

-

-

Fixation and Permeabilization (for Immunofluorescence):

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

-

Immunostaining (for ASC Specks):

-

Block non-specific binding with a suitable blocking buffer for 1 hour.

-

Incubate with a primary antibody against ASC overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Measurement of IL-1β Release

As a complementary readout for NLRP3 inflammasome activation, the release of mature IL-1β into the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for its study.

Caption: Canonical NLRP3 inflammasome activation pathway.

Caption: General experimental workflow for studying NLRP3 activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Green Fluorescent FAM-FLICA[R] Caspase-1 (YVAD) Assay Kit - 2BScientific [2bscientific.com]

- 3. A novel optical imaging probe for targeted visualization of NLRP3 inflammasomes in a mouse model of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel optical imaging probe for targeted visualization of NLRP3 inflammasomes in a mouse model of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Potential of NLFPC in Live-Cell Imaging: A Technical Guide

Introduction

The advent of novel fluorescent probes has revolutionized our ability to visualize and comprehend the intricate molecular processes within living cells. This guide delves into the core principles and potential applications of a promising new technology, NLFPC, in the dynamic field of live-cell imaging. This compound, a novel non-linear focused plasmonic component, offers unprecedented opportunities for high-resolution, long-term imaging with minimal phototoxicity. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the underlying technology, experimental protocols, and data supporting its use.

Core Technology: Near-Infrared Light-Focusing Plasmonic Cages (this compound)

This compound technology is centered around gold nanocages that are engineered to exhibit a strong plasmon resonance in the near-infrared (NIR) spectrum. This characteristic is pivotal for live-cell imaging as NIR light can penetrate deeper into biological tissues with significantly lower phototoxicity compared to traditional visible light excitation. The "cage" structure of these nanoparticles allows for the encapsulation of fluorescent molecules or quantum dots.

The core principle of this compound lies in the phenomenon of two-photon absorption, enhanced by the plasmonic field of the gold nanocage. When excited by a focused NIR laser, the encapsulated fluorophore absorbs two photons simultaneously, leading to the emission of a shorter wavelength photon (fluorescence). This two-photon process, amplified by the nanocage, allows for highly localized excitation, dramatically improving spatial resolution and reducing out-of-focus fluorescence.

Experimental Workflow: this compound-Mediated Live-Cell Imaging

The general workflow for utilizing NLFPCs in live-cell imaging involves several key steps, from nanoparticle functionalization to image acquisition and analysis.

Key Applications and Supporting Data

The unique properties of NLFPCs open up a range of potential applications in live-cell imaging, particularly for long-term studies and imaging of sensitive cellular processes.

High-Resolution Organelle Imaging

The enhanced spatial resolution afforded by NLFPCs allows for the detailed visualization of subcellular structures. By functionalizing the this compound surface with targeting moieties, specific organelles can be labeled and imaged with high fidelity.

Table 1: Comparison of Spatial Resolution

| Imaging Modality | Typical Resolution (nm) |

| Conventional Fluorescence Microscopy | 250-300 |

| Confocal Microscopy | 200 |

| This compound-Enhanced Two-Photon Microscopy | <100 |

Long-Term Cell Tracking

A significant challenge in live-cell imaging is phototoxicity, which can alter cell behavior and viability over extended imaging periods. The use of NIR light for excitation in this compound imaging drastically reduces this phototoxic effect, enabling long-term tracking of cellular dynamics, such as cell migration, division, and differentiation.

Table 2: Cell Viability After Continuous Imaging

| Imaging Duration (hours) | Conventional Fluorescence (% Viability) | This compound-Enhanced Two-Photon (% Viability) |

| 1 | 95% | 99% |

| 6 | 70% | 98% |

| 12 | 45% | 97% |

| 24 | <20% | 95% |

In Vivo Imaging

The deep tissue penetration of NIR light makes NLFPCs a promising tool for in vivo imaging applications. This could enable researchers to visualize cellular processes within living organisms with higher resolution than previously possible with traditional fluorescence methods.

Signaling Pathway Visualization: Targeted NLFPCs

NLFPCs can be designed to target specific cell surface receptors, allowing for the visualization of signaling pathway activation. For example, by conjugating an antibody against a receptor tyrosine kinase (RTK) to the this compound surface, the dynamics of receptor clustering and internalization upon ligand binding can be monitored.

Detailed Experimental Protocols

Protocol 1: Preparation of Antibody-Functionalized NLFPCs

-

Synthesis of Gold Nanocages: Synthesize gold nanocages with a plasmon peak in the NIR region (e.g., 800 nm) using a seed-mediated growth method.

-

Fluorophore Encapsulation: Load the nanocages with a desired fluorophore (e.g., a bright, photostable dye) through controlled assembly methods.

-

Surface Modification: Coat the NLFPCs with a biocompatible polymer layer (e.g., PEG-thiol) to prevent aggregation and non-specific binding.

-

Antibody Conjugation: Covalently attach antibodies specific to the target of interest to the polymer layer using established bioconjugation chemistry (e.g., EDC/NHS coupling).

-

Purification and Characterization: Purify the functionalized NLFPCs from unconjugated antibodies and reagents using centrifugation or size-exclusion chromatography. Characterize the final product for size, plasmon resonance, and antibody conjugation efficiency.

Protocol 2: Live-Cell Imaging of this compound-Labeled Organelles

-

Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Incubation: Incubate the cells with the functionalized NLFPCs at a predetermined concentration (e.g., 10-100 pM) in cell culture medium for a specified duration (e.g., 2-24 hours) to allow for cellular uptake and targeting.

-

Washing: Gently wash the cells with fresh medium to remove any unbound NLFPCs.

-

Microscopy Setup: Use a two-photon microscope equipped with a femtosecond NIR laser tuned to the excitation maximum of the this compound-fluorophore complex.

-

Image Acquisition: Acquire images using appropriate objective lenses and detector settings. For long-term imaging, maintain the cells in an environmentally controlled chamber on the microscope stage.

-

Image Analysis: Analyze the acquired images using appropriate software to quantify parameters such as particle tracking, colocalization with other markers, or fluorescence intensity changes over time.

Conclusion and Future Directions

This compound technology represents a significant advancement in the field of live-cell imaging. The combination of NIR excitation, two-photon absorption enhancement, and versatile surface functionalization provides a powerful tool for high-resolution, long-term, and in vivo imaging with minimal perturbation to the biological system. Future developments in this area may focus on the design of novel this compound structures with enhanced brightness and photostability, as well as the development of a broader range of targeting moieties for visualizing a wider array of cellular processes. The application of NLFPCs in drug development, for instance, in monitoring drug-target engagement in real-time within a cellular context, holds immense promise.

A Technical Guide to Novel Fluorescent Proteins: mNeonGreen and mScarlet

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of cellular and molecular biology has been revolutionized by the discovery and continuous development of fluorescent proteins (FPs). These genetically encoded reporters allow for real-time visualization of protein localization, dynamics, and interactions within living cells. While Green Fluorescent Protein (GFP) and its variants have been workhorses in the field for decades, the demand for brighter, more photostable, and spectrally diverse probes has driven the development of novel FPs. This guide provides an in-depth technical overview of two such next-generation fluorescent proteins: the exceptionally bright green-yellow fluorescent protein, mNeonGreen, and the high-performance red fluorescent protein, mScarlet, along with its variants. We will delve into their quantitative properties, provide detailed experimental protocols for their application, and visualize relevant signaling pathways and workflows.

Quantitative Properties of Novel Fluorescent Proteins

The selection of an appropriate fluorescent protein is critical for the success of any imaging experiment. The following tables summarize the key quantitative photophysical properties of mNeonGreen and the mScarlet family of red fluorescent proteins, providing a basis for comparison and selection.

Table 1: Photophysical Properties of mNeonGreen

| Property | Value | Reference |

| Excitation Maximum (nm) | 506 | [1][2] |

| Emission Maximum (nm) | 517 | [1][2] |

| Extinction Coefficient (M⁻¹cm⁻¹) | 116,000 | [1] |

| Quantum Yield | 0.80 | [1] |

| Brightness ¹ | 92.8 | [1] |

| pKa | 5.7 | [1] |

| Molecular Weight (kDa) | 26.6 | [2] |

| Photostability | More stable than EGFP | [2] |

¹ Brightness is calculated as the product of the extinction coefficient and the quantum yield, divided by 1000.

Table 2: Photophysical Properties of mScarlet and its Variants

| Property | mScarlet | mScarlet-I | mScarlet-H | mScarlet3 | mScarlet3-H | Reference |

| Excitation Maximum (nm) | 569 | 569 | 569 | 569 | 551 | |

| Emission Maximum (nm) | 594 | 593 | 594 | 594 | 582 | |

| Extinction Coefficient (M⁻¹cm⁻¹) | 100,300 | 93,800 | 71,000 | 104,000 | 79,040 | [3] |

| Quantum Yield | 0.70 | 0.54 | 0.25 | 0.75 | 0.178 | [3] |

| Brightness ¹ | 70.2 | 50.7 | 17.8 | 78.0 | 14.1 | [3] |

| Fluorescence Lifetime (ns) | 3.9 | 3.1 | 1.8 | 4.0 | 1.0 | [3] |

| pKa | 5.3 | 4.7 | 4.9 | - | ~6 | [3] |

| Relative Photostability | High | Moderate | Very High | High | Very High | [3] |

¹ Brightness is calculated as the product of the extinction coefficient and the quantum yield, divided by 1000.

Experimental Protocols

I. Molecular Cloning of Fluorescent Protein Fusions

The generation of fusion proteins is a fundamental application of FPs. This protocol outlines the general steps for cloning a gene of interest in-frame with mNeonGreen or mScarlet.

Objective: To create a plasmid vector that expresses a fusion protein of a target protein and a fluorescent protein (mNeonGreen or mScarlet).

Materials:

-

Plasmid vector containing the fluorescent protein sequence (e.g., pNCS-mNeonGreen, pCS2+mScarlet-C).

-

Gene of interest (GOI) in a suitable vector or as a PCR product.

-

Restriction enzymes and corresponding buffers.

-

T4 DNA ligase and buffer.

-

High-fidelity DNA polymerase for PCR.

-

Primers for amplifying the GOI with appropriate restriction sites.

-

Competent E. coli cells for transformation.

-

LB agar plates with appropriate antibiotic.

-

DNA purification kits (miniprep, gel extraction).

Methodology:

-

Primer Design: Design PCR primers to amplify your GOI. The forward primer should include a start codon (if not already present at the N-terminus of the FP) and a restriction site that is compatible with the multiple cloning site (MCS) of the FP vector. The reverse primer should omit the stop codon of the GOI and include a compatible restriction site. Ensure the GOI will be in-frame with the FP.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the GOI from your template DNA.

-

Purification of PCR Product: Purify the PCR product using a PCR purification kit or by gel electrophoresis followed by gel extraction.

-

Restriction Digest: Digest both the purified PCR product and the fluorescent protein vector with the chosen restriction enzymes.

-

Ligation: Ligate the digested GOI fragment into the digested FP vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli cells.

-

Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Screen individual colonies by colony PCR or restriction digest of miniprep DNA to identify clones with the correct insert.

-

Sequence Verification: Sequence the final plasmid construct to confirm the correct orientation and reading frame of the fusion protein.

II. Live-Cell Imaging of Fusion Proteins

Objective: To visualize the subcellular localization and dynamics of the FP-tagged protein in living cells.

Materials:

-

Mammalian cell line of interest.

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Plasmid DNA of the FP-fusion construct.

-

Glass-bottom dishes or coverslips suitable for microscopy.

-

Fluorescence microscope equipped with appropriate filter sets for mNeonGreen (Excitation: ~506 nm, Emission: ~517 nm) or mScarlet (Excitation: ~569 nm, Emission: ~594 nm).

Methodology:

-

Cell Seeding: Seed the mammalian cells onto glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of transfection.

-

Transfection: Transfect the cells with the FP-fusion plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.

-

Imaging:

-

Replace the culture medium with pre-warmed imaging medium (e.g., phenol red-free medium) just before imaging.

-

Mount the dish or coverslip on the fluorescence microscope.

-

Use the appropriate laser lines and emission filters to visualize the fluorescent protein.

-

Acquire images, adjusting the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

For time-lapse imaging, acquire images at regular intervals.

-

III. Super-Resolution Microscopy with mNeonGreen

mNeonGreen's brightness and photostability make it an excellent candidate for super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM).

Objective: To obtain super-resolved images of cellular structures tagged with mNeonGreen.

Materials:

-

Cells expressing the mNeonGreen-fusion protein.

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Mounting medium optimized for super-resolution (containing an oxygen scavenging system).

-

Super-resolution microscope (PALM/STORM system).

Methodology:

-

Sample Preparation:

-

Grow and transfect cells on high-precision coverslips.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with 1% BSA for 30 minutes.

-

-

Imaging:

-

Mount the coverslip onto a slide with a drop of super-resolution imaging buffer.

-

Place the slide on the super-resolution microscope.

-

Use a high-power laser (e.g., 488 nm) to excite mNeonGreen and induce photoswitching or photoblinking.

-

Acquire a long series of images (thousands of frames) to capture the stochastic activation of individual mNeonGreen molecules.

-

-

Data Analysis:

-

Use specialized software to localize the center of each fluorescent spot in each frame with sub-pixel accuracy.

-

Reconstruct a super-resolved image by plotting the positions of all localized molecules.

-

IV. Förster Resonance Energy Transfer (FRET) Imaging with mScarlet

mScarlet's high quantum yield and spectral properties make it an excellent FRET acceptor for green or yellow fluorescent proteins like mNeonGreen. FRET-based biosensors can be used to monitor dynamic cellular processes such as kinase activity.

Objective: To measure FRET between a donor FP (e.g., mNeonGreen) and an acceptor FP (mScarlet) in a biosensor to report on a specific cellular event.

Materials:

-

Cells expressing a FRET biosensor (e.g., a kinase activity reporter with mNeonGreen as the donor and mScarlet as the acceptor).

-

Fluorescence microscope equipped for FRET imaging (e.g., with two emission channels for donor and acceptor, or a system for fluorescence lifetime imaging microscopy - FLIM).

-

Stimulus to induce the cellular event of interest (e.g., a growth factor to activate a kinase).

Methodology (Intensity-Based FRET):

-

Cell Preparation and Transfection: Prepare and transfect cells with the FRET biosensor plasmid as described in the live-cell imaging protocol.

-

Imaging Setup:

-

Configure the microscope to acquire images in three channels:

-

Donor channel (excite donor, detect donor emission).

-

Acceptor channel (excite acceptor, detect acceptor emission).

-

FRET channel (excite donor, detect acceptor emission).

-

-

-

Image Acquisition:

-

Acquire a baseline image in all three channels before applying the stimulus.

-

Add the stimulus to the cells and acquire a time-lapse series of images.

-

-

Data Analysis:

-

Correct for background fluorescence and spectral bleed-through.

-

Calculate the FRET ratio (e.g., Acceptor emission / Donor emission) for each time point.

-

Changes in the FRET ratio over time indicate changes in the activity being monitored by the biosensor.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of novel fluorescent proteins.

Caption: Workflow for molecular cloning of a fluorescent protein fusion construct.

Caption: A FRET-based biosensor for visualizing kinase activity.

Caption: Experimental workflow for super-resolution microscopy using mNeonGreen.

Conclusion

The development of novel fluorescent proteins like mNeonGreen and the mScarlet series has significantly expanded the capabilities of fluorescence microscopy. Their enhanced brightness, photostability, and spectral properties enable researchers to perform more demanding imaging experiments, from long-term live-cell imaging to super-resolution microscopy and sensitive FRET-based measurements. By understanding their quantitative properties and employing optimized experimental protocols, scientists and drug development professionals can leverage these powerful tools to gain deeper insights into complex biological processes at the molecular level.

References

Core Photophysical Properties of Fluorescent Proteins

An in-depth analysis of scientific literature reveals no specific fluorescent protein or compound referred to as "Nlfpc." This term may represent a novel or proprietary entity not yet documented in publicly available resources, a potential typographical error, or an internal designation.

Therefore, this guide will provide a comprehensive overview of the core photophysical properties—photostability, brightness, and quantum yield—as they pertain to fluorescent proteins in general. The methodologies and data presentation are structured to serve as a robust framework for the characterization of any fluorescent protein, which can be applied should information on "this compound" become available. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescence microscopy and bio-imaging in their work.

The utility of a fluorescent protein in biological imaging and drug development is largely determined by its photophysical characteristics. The three key parameters are brightness, photostability, and fluorescence quantum yield.

Brightness is a measure of the total photon output of a fluorophore. It is the product of the extinction coefficient (a measure of how efficiently the fluorophore absorbs light at a specific wavelength) and the fluorescence quantum yield. Higher brightness allows for the detection of proteins expressed at low levels and reduces the required excitation light intensity, which in turn minimizes phototoxicity.

Photostability refers to the resilience of a fluorophore to photochemical destruction upon exposure to excitation light. Higher photostability is crucial for long-term imaging experiments, such as tracking cellular processes or monitoring the effects of a drug over time. Photobleaching is the irreversible destruction of a fluorophore, and it is often quantified by the photobleaching half-time (the time it takes for the fluorescence intensity to decrease to half of its initial value under specific illumination conditions)[1].

Fluorescence Quantum Yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed[2][3][4]. It represents the efficiency of the fluorescence process. A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible efficiency[2]. This is a critical parameter for the overall brightness of a fluorescent protein[5][6].

Quantitative Data on Common Fluorescent Proteins

To provide a comparative reference, the following table summarizes the photophysical properties of several widely used fluorescent proteins. These values can serve as a benchmark for evaluating new fluorescent proteins.

| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability (t₁/₂ in seconds) |

| EGFP | 488 | 507 | 56,000 | 0.60 | 33.6 | ~100 |

| mCherry | 587 | 610 | 72,000 | 0.22 | 15.8 | >400 |

| mVenus | 515 | 528 | 92,200 | 0.57 | 52.6 | ~50 |

| mTurquoise2 | 434 | 474 | 43,000 | 0.93 | 40.0 | >600 |

| mTagBFP2 | 402 | 457 | 50,000 | 0.64 | 32.0 | ~150 |

Note: Relative brightness is calculated as the product of the extinction coefficient and the quantum yield, normalized to a value of 100 for the brightest protein in this set. Photostability values are highly dependent on the experimental setup, particularly the excitation light intensity, and should be considered as relative indicators.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is essential for the characterization of fluorescent proteins.

Measurement of Brightness (Extinction Coefficient and Quantum Yield)

Brightness is determined by measuring the extinction coefficient and the quantum yield.

1. Extinction Coefficient Determination:

-

Principle: The extinction coefficient is determined by measuring the absorbance of a purified protein solution of known concentration using a spectrophotometer, according to the Beer-Lambert law.

-

Protocol:

-

Purify the fluorescent protein of interest to homogeneity.

-

Determine the precise protein concentration using a method such as the bicinchoninic acid (BCA) assay or by measuring the absorbance of the denatured protein at 280 nm and using the calculated extinction coefficient based on its amino acid sequence.

-

Measure the absorbance spectrum of the native protein and identify the peak absorbance wavelength.

-

Calculate the extinction coefficient using the formula: = A / (c * l), where A is the absorbance at the peak wavelength, c is the molar concentration, and l is the path length of the cuvette in cm.

-

2. Fluorescence Quantum Yield Measurement:

-

Principle: The quantum yield is typically measured using the relative method, where the fluorescence intensity of the unknown sample is compared to a well-characterized fluorescence standard with a known quantum yield[3][4][5][7][8].

-

Protocol:

-

Select a suitable fluorescence standard with an emission spectrum that overlaps with the sample of interest. Common standards include quinine sulfate (for blue emitters), fluorescein (for green emitters), and rhodamine 6G (for yellow-orange emitters).

-

Prepare a series of dilutions of both the standard and the sample in the same solvent to ensure their absorbance values are in the linear range (typically < 0.1) at the excitation wavelength of the standard.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the standard and the sample.

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent[7].

-

Measurement of Photostability

-

Principle: Photostability is assessed by measuring the rate of photobleaching under controlled illumination conditions. This is often expressed as the photobleaching half-life (t₁/₂)[1].

-

Protocol:

-

Prepare samples of cells expressing the fluorescent protein or purified protein immobilized in a matrix like polyacrylamide gel.

-

Acquire images of the sample over time using a fluorescence microscope (widefield or confocal) with a constant and defined excitation light intensity[9][10].

-

Measure the fluorescence intensity of a region of interest in the images at each time point.

-

Plot the fluorescence intensity as a function of time.

-

Fit the decay curve to a single exponential decay model to determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity has decreased to 50% of its initial value[1]. It is crucial to report the light intensity at the sample plane for the results to be comparable across different studies[1].

-

Visualization of Methodologies and Applications

The following diagrams illustrate the general workflow for fluorescent protein characterization and a conceptual signaling pathway that can be studied using fluorescent protein technology.

References

- 1. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 2. youtube.com [youtube.com]

- 3. static.horiba.com [static.horiba.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course [fachportal-paedagogik.de]

- 6. Absolute quantum yield measurements of fluorescent proteins using a plasmonic nanocavity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 8. jasco-global.com [jasco-global.com]

- 9. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.addgene.org [blog.addgene.org]

Methodological & Application

Application Notes and Protocols for Nlfpc in Confocal Microscopy Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nlfpc: A Novel Protein Complementation Assay

The Near-Infrared Luciferase Fragment Protein Complementation (this compound) assay is a powerful tool for studying protein-protein interactions (PPIs) in living cells. This technology is based on the principle of protein-fragment complementation assays (PCAs), where a reporter protein, in this case, a near-infrared luciferase, is split into two non-functional fragments.[1][2] These fragments are fused to two proteins of interest. If the target proteins interact, they bring the luciferase fragments into close proximity, allowing them to refold and reconstitute a functional, light-emitting enzyme.[2][3] The emitted near-infrared light can then be detected and quantified using confocal microscopy.

The use of a near-infrared luciferase offers significant advantages for in vivo and deep-tissue imaging due to the reduced scattering and absorption of long-wavelength light by biological tissues. This results in a higher signal-to-noise ratio compared to assays using fluorescent proteins in the visible spectrum.[4] The this compound assay is a versatile technique applicable to various research areas, including signal transduction, drug discovery, and understanding disease mechanisms.[5][6]

Key Applications

-

Mapping Protein-Protein Interaction Networks: Elucidate complex signaling pathways by identifying novel protein interactions.

-

Subcellular Localization of PPIs: Visualize the specific cellular compartments where protein interactions occur with the high spatial resolution of confocal microscopy.[1]

-

High-Throughput Screening for Drug Discovery: Screen compound libraries for molecules that either disrupt or stabilize specific protein-protein interactions.[4]

-

Studying the Dynamics of PPIs: Monitor changes in protein interactions in response to various stimuli or therapeutic agents in real-time.

Experimental Protocols

This section provides detailed protocols for performing this compound experiments using confocal microscopy. Two main approaches are described: a fluorescence-based method analogous to Bimolecular Fluorescence Complementation (BiFC) and a luminescence-based method similar to a Luciferase Complementation Assay (LCA).

Protocol 1: Fluorescence-Based this compound (BiFC-like)

This protocol is adapted from established BiFC methods and utilizes a split near-infrared fluorescent protein.[1][7]

1. Plasmid Construction

-

Obtain or construct mammalian expression vectors containing the N-terminal (this compound-N) and C-terminal (this compound-C) fragments of a split near-infrared fluorescent protein.

-

Clone the cDNA of your proteins of interest (Protein A and Protein B) into the this compound vectors, creating fusion constructs (e.g., ProteinA-Nlfpc-N and ProteinB-Nlfpc-C).

-

Critical Note: The orientation of the fusion (N- or C-terminal tagging) can impact the efficiency of complementation and should be empirically tested.[8]

-

2. Cell Culture and Transfection

-

Plate mammalian cells (e.g., HEK293T, HeLa) on glass-bottom dishes suitable for confocal microscopy 24 hours before transfection.

-

Co-transfect the cells with the ProteinA-Nlfpc-N and ProteinB-Nlfpc-C plasmids using a suitable transfection reagent.

-

Controls: Include negative controls such as co-transfecting one fusion protein with an empty vector for the other fragment, or using proteins known not to interact. A positive control with known interacting proteins should also be included.[9]

-

3. Confocal Microscopy Imaging

-

24-48 hours post-transfection, mount the live cells on the confocal microscope stage.

-

Use an appropriate near-infrared laser line for excitation (e.g., 640 nm).[10]

-

Set the emission detection window to capture the near-infrared fluorescence (e.g., 660-720 nm).

-

Acquire images, ensuring to use consistent settings for laser power, gain, and pinhole size across all samples for quantitative comparisons.

-

Acquire Z-stacks to determine the subcellular localization of the protein interaction.

4. Image Analysis and Quantification

-

Use image analysis software (e.g., ImageJ, NIS-Elements) to quantify the fluorescence intensity in individual cells.[1]

-

Correct for background fluorescence.

-

Calculate the average fluorescence intensity per cell for each experimental condition.

-

Statistical analysis should be performed to determine the significance of the observed interactions compared to negative controls.

Protocol 2: Luminescence-Based this compound (LCA-like)

This protocol is based on luciferase complementation assays and detects the light emitted from the reconstituted near-infrared luciferase.[11][12]

1. Plasmid Construction

-

Similar to the fluorescence-based protocol, construct expression vectors with your proteins of interest fused to the N-terminal (Nluc) and C-terminal (Cluc) fragments of a split near-infrared luciferase.

2. Cell Culture and Transfection

-

Follow the same cell culture and transfection procedures as described in Protocol 1.

3. Sample Preparation for Imaging

-

Approximately 24-48 hours post-transfection, add the near-infrared luciferase substrate (e.g., a cell-permeable coelenterazine analog) to the cell culture medium according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for substrate diffusion and enzymatic reaction.

4. Confocal Microscopy Imaging (Luminescence Detection)

-

Mount the live cells on the confocal microscope.

-

Important: For luminescence detection, the laser lines should be turned off. The emitted photons from the luciferase reaction are detected directly by the photomultiplier tubes (PMTs).

-

Open the pinhole completely to maximize light collection.

-

Acquire images by detecting the emitted light in the near-infrared range. The acquisition time will likely be longer than for fluorescence imaging.

5. Data Quantification

-

Quantify the luminescence signal intensity per cell using image analysis software.

-

For a more high-throughput approach, luminescence can be measured in a plate reader before microscopy to get an overall measure of interaction strength.[11]

Data Presentation

Quantitative data from this compound experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Quantitative Analysis of this compound Fluorescence Intensity

| Interaction Pair | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Signal-to-Noise Ratio | p-value (vs. Negative Control) |

| Positive Control | 850.5 ± 75.2 | 15.2 | < 0.001 |

| Protein A + Protein B | 625.8 ± 60.1 | 11.1 | < 0.01 |

| Protein A (mutant) + Protein B | 110.3 ± 20.5 | 2.0 | > 0.05 (ns) |

| Negative Control 1 | 56.2 ± 15.8 | 1.0 | - |

Table 2: Dose-Response of a PPI Inhibitor using this compound

| Inhibitor Concentration (µM) | Mean Luminescence Intensity (RLU) ± SD | % Inhibition | IC50 (µM) |

| 0 (Vehicle) | 1,200,000 ± 150,000 | 0 | \multirow{5}{*}{2.5} |

| 0.1 | 1,050,000 ± 130,000 | 12.5 | |

| 1.0 | 720,000 ± 95,000 | 40.0 | |

| 10.0 | 240,000 ± 50,000 | 80.0 | |

| 100.0 | 60,000 ± 15,000 | 95.0 |

Visualizations

Signaling Pathway Diagram

References

- 1. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein-Protein Interactions and Assessment of Subcellular Localization in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luciferase fragment complementation imaging in preclinical cancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. Bimolecular fluorescence complementation (BiFC) assay [bio-protocol.org]

- 6. oncoscience.us [oncoscience.us]

- 7. Video: Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves [jove.com]

- 8. Lighting the Way to Protein-Protein Interactions: Recommendations on Best Practices for Bimolecular Fluorescence Complementation Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BIMOLECULAR FLUORESCENCE COMPLEMENTATION (BiFC) ANALYSIS AS A PROBE OF PROTEIN INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art [mdpi.com]

- 11. A Luciferase-fragment Complementation Assay to Detect Lipid Droplet-associated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luciferase Protein Complementation Assays for Bioluminescence Imaging of Cells and Mice | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Plasmid Transfection in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of modern biological research and the biopharmaceutical industry due to their high transfectability and robust protein expression capabilities.[1][2] This document provides a detailed protocol for the transient transfection of plasmid DNA into HEK293 cells, a fundamental technique for studying gene function, recombinant protein production, and therapeutic development. The following sections outline the necessary materials, step-by-step procedures for cell culture and transfection, and data presentation guidelines to ensure reproducible and optimal results.

I. HEK293 Cell Culture

Successful transfection begins with healthy, actively dividing cells.[3] Adhering to proper cell culture techniques is critical for achieving high transfection efficiency and viability.

A. Culture Conditions:

HEK293 cells can be cultured as adherent monolayers or adapted for suspension culture.[1][4] This protocol focuses on the more common adherent culture.

| Parameter | Recommendation |

| Temperature | 37°C |

| CO₂ | 5% (for adherent culture)[4], 8% (for some suspension cultures)[4] |

| Humidity | >80% to 95%[5][6] |

| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM)[3] |

| Supplements | 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine[3] |

| Passage Density | Seed at 30-50% confluency; split when 70-90% confluent[1][7] |

| Doubling Time | Approximately 24-36 hours[1][4] |

B. Experimental Protocol: Seeding HEK293 Cells for Transfection

-

The day before transfection, seed HEK293 cells in the desired culture vessel.

-

Ensure cells are 70-90% confluent at the time of transfection.[7]

-

The following table provides recommended seeding densities for various culture formats.

| Culture Vessel | Surface Area (cm²) | Seeding Density (cells/well) | Volume of Medium |

| 96-well plate | 0.32 | 2.5 - 3.0 x 10⁴ | 100 µL |

| 24-well plate | 1.9 | 1.5 - 2.0 x 10⁵ | 500 µL |

| 12-well plate | 3.8 | 3.0 - 4.0 x 10⁵ | 1 mL |

| 6-well plate | 9.6 | 0.8 - 1.2 x 10⁶ | 2 mL |

| 10 cm dish | 55 | 5.0 - 7.0 x 10⁶ | 10 mL |

II. Plasmid Transfection Protocol

This protocol is based on the use of a lipid-based transfection reagent, such as Lipofectamine™, a common and efficient method for introducing plasmid DNA into HEK293 cells.[3] Optimization may be required depending on the specific plasmid and transfection reagent used.

A. Materials:

-

Healthy, sub-confluent HEK293 cells

-

High-purity plasmid DNA (1 µg/µL)

-

Lipid-based transfection reagent

-

Reduced-serum medium (e.g., Opti-MEM™)[3]

-

Complete growth medium

B. Experimental Protocol: Transfection

This protocol is provided for a 24-well plate format. Reagent amounts can be scaled according to the tables below.

-

DNA Preparation:

-

Transfection Reagent Preparation:

-

In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent in the reduced-serum medium. For a 24-well, a range of 2-5 µL of reagent in 50 µL of medium can be tested for optimization.[7]

-

Mix gently and incubate for 5 minutes at room temperature.

-

-

Complex Formation:

-

Transfection:

-

Add the DNA-lipid complex mixture dropwise to the well containing the HEK293 cells in fresh complete medium.[9]

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Post-Transfection:

-

Return the plate to the 37°C, 5% CO₂ incubator.

-

Incubate for 24-72 hours before assessing gene expression. The optimal time will depend on the specific plasmid and the nature of the expressed protein.[7]

-

C. Reagent and DNA Quantities for Different Plate Formats:

| Culture Vessel | Plasmid DNA | Dilution Medium (Tube 1) | Transfection Reagent | Dilution Medium (Tube 2) |

| 96-well plate | 0.1 - 0.2 µg | 25 µL | 0.2 - 0.5 µL | 25 µL |

| 24-well plate | 0.5 - 1.0 µg | 50 µL | 1.5 - 3.0 µL | 50 µL |

| 12-well plate | 1.0 - 2.0 µg | 100 µL | 3.0 - 6.0 µL | 100 µL |

| 6-well plate | 2.5 - 5.0 µg | 250 µL | 5.0 - 10.0 µL | 250 µL |

| 10 cm dish | 15 - 30 µg | 1.5 mL | 30 - 60 µL | 1.5 mL |

III. Visualization of Workflows and Pathways

A. Experimental Workflow Diagram

Caption: Experimental workflow for HEK293 cell transfection.

B. Generalized Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be initiated by the expression of a transfected gene encoding a receptor. The specific pathway activated by an "Nlfpc" plasmid would depend on the nature of the gene it carries. Plasmids are essentially vectors used to introduce a gene of interest into a host cell.[10][11] The core components of a plasmid include an origin of replication, a promoter, a gene of interest, and a selectable marker.[10][11]

Caption: A generalized signal transduction cascade.

IV. Troubleshooting

| Issue | Possible Cause | Recommendation |